molecular formula C7H8N2O B12562381 1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine CAS No. 264620-20-4

1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine

Cat. No.: B12562381
CAS No.: 264620-20-4
M. Wt: 136.15 g/mol
InChI Key: WCOTYEPREXIKGE-UHFFFAOYSA-N
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Description

1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine is a heterocyclic compound with a unique fused ring structure. It consists of an oxazole ring fused to a diazepine ring, forming a tricyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine can be achieved through several methods. One efficient approach involves a one-pot synthesis protocol that utilizes the Mitsunobu reaction followed by sequential cyclization. This method provides good to excellent yields and high enantioselectivity . Another reported method involves the carbonylative coupling of iodobenzene with terminal alkynes, followed by cyclocondensation under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic routes suggests potential for industrial application. The use of efficient one-pot synthesis protocols can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as Dess-Martin periodinane can be used.

    Reduction: Reducing agents like sodium borohydride are often employed.

    Substitution: Nucleophilic reagents such as alkyl halides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound’s unique properties make it suitable for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of 1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Uniqueness: 1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

264620-20-4

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1,3-dihydro-[1,3]oxazolo[3,4-d][1,4]diazepine

InChI

InChI=1S/C7H8N2O/c1-2-8-3-4-9-6-10-5-7(1)9/h1-4H,5-6H2

InChI Key

WCOTYEPREXIKGE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=NC=CN2CO1

Origin of Product

United States

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